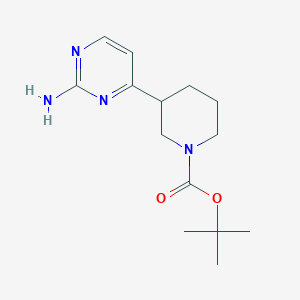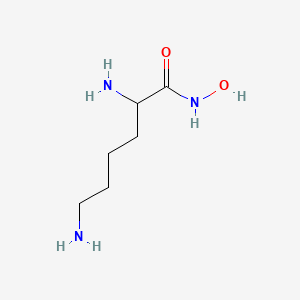
Tert-butyl 3-(2-aminopyrimidin-4-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo: es un compuesto químico con la fórmula molecular C14H22N4O2 y un peso molecular de 278,35 g/mol . Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a su estructura y propiedades únicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-(2-aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo normalmente implica varios pasos. Un método común comienza con la preparación de 4-hidroxipiperidin-1-carboxilato de tert-butilo, que luego se hace reaccionar con 2-aminopirimidina en condiciones específicas para producir el producto deseado .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, a menudo involucrando técnicas avanzadas de purificación como la cristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, normalmente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Agentes halogenantes, nucleófilos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirimidina .
Aplicaciones Científicas De Investigación
Química: En química, el 3-(2-aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con moléculas biológicas. Puede utilizarse en el desarrollo de nuevos ensayos bioquímicos o como sonda para estudiar vías biológicas específicas .
Medicina: En química medicinal, el 3-(2-aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo se explora por sus posibles propiedades terapéuticas. Puede servir como compuesto líder para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas .
Industria: En el sector industrial, este compuesto se utiliza en la producción de diversos productos químicos. Su estructura única lo hace valioso para la síntesis de productos químicos y materiales especiales .
Mecanismo De Acción
El mecanismo de acción del 3-(2-aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando diversas vías bioquímicas. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares:
- 4-(2-Aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo
- 4-(6-Aminopiridin-3-il)piperidin-1-carboxilato de tert-butilo
- 4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piperidin-1-carboxilato de tert-butilo
Unicidad: El 3-(2-aminopirimidin-4-il)piperidin-1-carboxilato de tert-butilo es único debido a su patrón de sustitución específico en el anillo de pirimidina. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones de investigación e industriales .
Propiedades
IUPAC Name |
tert-butyl 3-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMZHWOUILYPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)




![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)


![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
